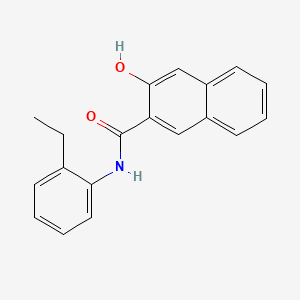

N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide

Description

The exact mass of the compound 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-ethylphenyl)-3-hydroxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO2/c1-2-13-7-5-6-10-17(13)20-19(22)16-11-14-8-3-4-9-15(14)12-18(16)21/h3-12,21H,2H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJPZKBLNJTZNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5071832 | |

| Record name | 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5071832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68911-98-8 | |

| Record name | N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68911-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068911988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5071832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-ethylphenyl)-3-hydroxynaphthalene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide

CAS Number: 68911-98-8

This technical guide provides a comprehensive overview of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide, a significant organic compound. This document is intended for researchers, scientists, and professionals in drug development and chemical manufacturing, offering detailed insights into its synthesis, characterization, and potential applications.

Introduction and Core Compound Identity

This compound, also known as Naphthol AS-D type dye intermediate, belongs to the class of N-aryl-3-hydroxy-2-naphthalenecarboxamides. These compounds are notable for their chromophoric properties and are foundational in the synthesis of various azo dyes and pigments. The core structure, featuring a naphthalene ring system coupled with an amide linkage to a substituted phenyl group, imparts unique chemical and physical properties that are of interest in materials science and medicinal chemistry.

Table 1: Core Compound Properties

| Property | Value | Source(s) |

| CAS Number | 68911-98-8 | [1] |

| Molecular Formula | C₁₉H₁₇NO₂ | [1] |

| Molecular Weight | 291.35 g/mol | [1] |

| Melting Point | 170-172 °C | [1] |

| IUPAC Name | N-(2-ethylphenyl)-3-hydroxynaphthalene-2-carboxamide | [1] |

Synthesis Protocol: A Mechanistic Approach

The synthesis of this compound is typically achieved through the condensation of 3-hydroxy-2-naphthoic acid with 2-ethylaniline. This reaction is a nucleophilic acyl substitution at the carboxylic acid group of the naphthoic acid. The use of a phosphorus-based catalyst, such as phosphorus trichloride or triphenyl phosphite, in a high-boiling inert solvent is a common industrial practice to facilitate the reaction.

The causality behind this choice of methodology lies in the activation of the carboxylic acid group. The phosphorus catalyst reacts with 3-hydroxy-2-naphthoic acid to form a highly reactive acyl halide or a mixed anhydride intermediate in situ. This intermediate is then readily attacked by the nucleophilic amine group of 2-ethylaniline, leading to the formation of the amide bond and elimination of the catalyst byproduct. The use of a high-boiling solvent like ortho-xylene is crucial to drive the reaction to completion, which often requires elevated temperatures (typically in the range of 140-160°C) to overcome the activation energy of the reaction.

Generalized Experimental Protocol:

-

Reagents and Solvents:

-

3-Hydroxy-2-naphthoic acid (1.0 equivalent)

-

2-Ethylaniline (1.1 equivalents)

-

Phosphorus Trichloride (0.4 equivalents) or Triphenyl Phosphite (1.2 equivalents)

-

Ortho-xylene (as solvent)

-

Sodium Carbonate solution (5% w/v)

-

Hydrochloric acid (1 M)

-

-

Step-by-Step Procedure:

-

To a reaction vessel equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 3-hydroxy-2-naphthoic acid and ortho-xylene.

-

Stir the suspension and slowly add the phosphorus catalyst at room temperature.

-

Heat the mixture to approximately 140-150°C.

-

Slowly add 2-ethylaniline to the reaction mixture over a period of 30 minutes.

-

Maintain the reaction temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to 80°C and slowly add it to a 5% sodium carbonate solution to neutralize any remaining acid and precipitate the product.

-

Filter the crude product, wash with hot water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent such as ethanol or a toluene/ethanol mixture to obtain the purified this compound.

-

Diagram of the Synthesis Workflow:

Caption: Generalized workflow for the synthesis of this compound.

Structural Characterization and Analytical Data

Due to the limited availability of published experimental spectral data for this compound, this section outlines the expected analytical characteristics based on its structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic Protons (approx. 7.0-8.5 ppm): Multiple signals corresponding to the protons on the naphthalene and ethylphenyl rings. NH Proton (approx. 9.5-10.5 ppm): A broad singlet, which may exchange with D₂O. OH Proton (approx. 10.0-12.0 ppm): A singlet, which may also exchange with D₂O. Ethyl Group Protons: A quartet (CH₂) around 2.7 ppm and a triplet (CH₃) around 1.2 ppm. |

| ¹³C NMR | Carbonyl Carbon: Signal in the range of 165-170 ppm. Aromatic Carbons: Multiple signals between 110-140 ppm. Ethyl Group Carbons: Signals for CH₂ (around 24 ppm) and CH₃ (around 14 ppm). |

| FT-IR (cm⁻¹) | O-H Stretch: Broad band around 3400-3200 cm⁻¹. N-H Stretch: Sharp peak around 3300 cm⁻¹. C=O Stretch (Amide I): Strong absorption around 1650-1630 cm⁻¹. N-H Bend (Amide II): Around 1550-1520 cm⁻¹. C-N Stretch: Around 1300-1200 cm⁻¹. Aromatic C=C Stretch: Multiple peaks in the 1600-1450 cm⁻¹ region. |

| Mass Spec. | [M]+: Expected molecular ion peak at m/z = 291.13. Fragmentation: Expect fragmentation patterns corresponding to the loss of the ethylphenyl group and cleavage of the amide bond. |

Applications and Industrial Relevance

While specific, large-scale industrial applications for this compound are not widely documented in publicly available literature, its structural similarity to other "Naphthol AS" compounds suggests its primary utility as an intermediate in the synthesis of azo dyes and pigments. These dyes are known for their good fastness properties and are used in coloring textiles, plastics, and printing inks.

In the context of drug development, the naphthalenecarboxamide scaffold is of interest due to its presence in various biologically active molecules. The planarity of the naphthalene system allows for potential intercalation with DNA, and the amide linkage provides sites for hydrogen bonding, making it a candidate for rational drug design. However, no specific therapeutic applications for this particular compound have been reported to date.

Safety and Handling

Based on available safety data, this compound is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of a fume hood, safety glasses, and chemical-resistant gloves.

Conclusion

This compound is a well-defined chemical entity with established physical properties and a clear synthetic route. While its direct applications are not extensively documented, its role as a potential dye intermediate is inferred from its chemical class. The information provided in this guide serves as a foundational resource for researchers and scientists interested in exploring the properties and potential uses of this compound. Further research into its spectroscopic characterization and biological activity could unveil new applications in materials science and medicinal chemistry.

References

-

Ukrainian Chemistry Journal. (2023). Synthesis of 3-hydroxy-2-naphthoic acid anilide catalyzed by phosphorus (III) compounds in various media. 89(4), 54-62. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 3-hydroxy-N-arylnaphthalene-2-carboxanilides 1–24. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-. Substance Details - SRS. Available at: [Link]

Sources

An In-depth Technical Guide to the Physical Properties of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide

Abstract

This technical guide provides a comprehensive overview of the physical properties of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide, a member of the Naphthol AS family of compounds. These molecules are of significant interest in the fields of dye and pigment chemistry, as well as in the development of advanced materials due to their unique chromophoric and structural features. This document is intended for researchers, scientists, and professionals in drug development and material science, offering a detailed examination of the compound's structural, thermal, solubility, and spectroscopic characteristics. The methodologies for determining these properties are also discussed, providing a framework for the empirical validation of the data presented.

Introduction

This compound, with the CAS Number 68911-98-8, is an organic compound characterized by a naphthalene core, a hydroxyl group, and an amide linkage to an ethylphenyl substituent.[1] Structurally, it belongs to the class of N-aryl-3-hydroxy-2-naphthamides, often referred to as Naphthol AS derivatives. These compounds are pivotal precursors in the synthesis of a wide array of azo dyes and pigments.[2][3] The physical properties of these molecules, such as their melting point, solubility, and spectroscopic signatures, are critical determinants of their application potential, influencing factors like their processing conditions, formulation, and ultimately, their performance in various matrices.

This guide delves into the core physical properties of this compound, providing both reported data and predictive analysis based on the well-understood chemistry of its structural analogs.

Chemical and Structural Properties

The foundational attributes of this compound are summarized in the table below. These properties are fundamental to its chemical behavior and interactions.

| Property | Value | Source |

| Chemical Name | This compound | |

| CAS Number | 68911-98-8 | [1] |

| Molecular Formula | C₁₉H₁₇NO₂ | [1] |

| Molecular Weight | 291.34 g/mol | [1] |

| Canonical SMILES | CCC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C=C2O |

Diagram: Molecular Structure of this compound

Caption: 2D structure of this compound.

Thermal Properties

Melting Point

The melting point is a critical parameter that provides insights into the purity and crystalline nature of a compound. For this compound, the literature reports a melting point in the range of 170-172 °C . This relatively high melting point is indicative of a stable crystal lattice, likely influenced by intermolecular hydrogen bonding involving the amide and hydroxyl functional groups, as well as π-π stacking interactions between the aromatic naphthalene and phenyl rings.

The determination of the melting point for a crystalline organic solid like this compound is routinely performed using a melting point apparatus.

-

Sample Preparation: A small amount of the crystalline solid is finely ground into a powder. This ensures uniform heat transfer throughout the sample.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or an electronic temperature sensor.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire solid has transformed into a liquid (the completion of melting) are recorded. This range is reported as the melting point. A narrow melting range (≤ 2 °C) is indicative of high purity.

Diagram: Workflow for Melting Point Determination

Caption: Standard workflow for determining the melting point of a solid organic compound.

Boiling Point and Thermal Stability

Solubility Profile

The solubility of this compound is dictated by the balance of its large, nonpolar aromatic framework and its polar functional groups (amide and hydroxyl).

-

Aqueous Solubility: The compound is expected to be practically insoluble in water. The large hydrophobic surface area of the naphthalene and ethylphenyl rings dominates its interaction with water.

-

Organic Solvent Solubility: Based on the properties of analogous Naphthol AS compounds, it is predicted to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[4] It is also expected to show solubility in chlorinated solvents like chloroform and dichloromethane, and in aromatic solvents such as toluene and xylene, particularly upon heating. Its solubility in alcohols like ethanol and methanol is likely to be moderate. The presence of the hydroxyl and amide groups allows for hydrogen bonding with protic solvents, while the aromatic systems favor interactions with nonpolar and aromatic solvents.

A systematic approach to determining the qualitative solubility of the compound involves testing its dissolution in a range of solvents with varying polarities.

-

Sample Preparation: A small, measured amount of the compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of each test solvent (e.g., 1 mL) is added to a separate test tube.

-

Observation: The mixture is agitated (e.g., by vortexing) at room temperature, and the degree of dissolution is observed. If the compound does not dissolve, the mixture can be gently heated to assess temperature effects on solubility.

-

Solvent Classes for Testing:

-

Water (polar, protic)

-

Methanol (polar, protic)

-

Acetone (polar, aprotic)

-

Toluene (nonpolar, aromatic)

-

Chloroform (moderately polar, aprotic)

-

Dimethyl sulfoxide (DMSO) (highly polar, aprotic)

-

Spectroscopic Properties

Spectroscopic analysis is indispensable for the structural elucidation and identification of organic compounds. While experimental spectra for this compound are not widely published, a predictive analysis based on its structure and data from analogous compounds provides a reliable characterization.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons in the ethylphenyl and hydroxynaphthalene moieties. The chemical shifts (δ) are predicted relative to tetramethylsilane (TMS) at 0.00 ppm.[5]

-

Aromatic Protons (δ 7.0-8.5 ppm): A complex series of multiplets is expected in this region, arising from the protons on the naphthalene and phenyl rings.

-

Amide Proton (N-H) (δ ~9.5-10.5 ppm): A broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

-

Hydroxyl Proton (O-H) (δ ~10.0-12.0 ppm): A broad singlet, often exchangeable with D₂O. Its downfield shift is indicative of strong intramolecular hydrogen bonding with the amide carbonyl.

-

Ethyl Group Protons:

-

Methylene (-CH₂-) (δ ~2.7-2.9 ppm): A quartet, due to coupling with the adjacent methyl protons.

-

Methyl (-CH₃) (δ ~1.2-1.4 ppm): A triplet, due to coupling with the adjacent methylene protons.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.[6][7]

-

Carbonyl Carbon (C=O) (δ ~165-170 ppm): This downfield signal is characteristic of an amide carbonyl.

-

Aromatic and Naphthalene Carbons (δ ~110-150 ppm): A series of signals corresponding to the various carbon environments in the aromatic rings.

-

Ethyl Group Carbons:

-

Methylene (-CH₂-) (δ ~25-30 ppm):

-

Methyl (-CH₃) (δ ~14-16 ppm):

-

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.

-

O-H Stretch (phenolic): A broad band in the region of 3200-3500 cm⁻¹, indicative of hydrogen bonding.

-

N-H Stretch (amide): A sharp to moderately broad band around 3300-3400 cm⁻¹.

-

C-H Stretch (aromatic): Signals typically appear just above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Signals typically appear just below 3000 cm⁻¹.

-

C=O Stretch (amide): A strong, sharp absorption band in the region of 1640-1680 cm⁻¹. The exact position is influenced by hydrogen bonding.

-

C=C Stretch (aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretch (amide): A band in the 1200-1350 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification and structural confirmation.

-

Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z = 291.34, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways: Common fragmentation patterns for N-aryl amides include cleavage of the amide bond. Expected fragments would include ions corresponding to the 3-hydroxy-2-naphthoyl cation and the 2-ethylaniline cation. Further fragmentation of the naphthalene and phenyl rings would also be observed.

Synthesis Overview

This compound is typically synthesized via an amidation reaction between 3-hydroxy-2-naphthoic acid and 2-ethylaniline.[2][3] This reaction often requires the activation of the carboxylic acid, for example, by converting it to an acid chloride.

Diagram: Synthetic Pathway of this compound

Caption: A general synthetic route for the preparation of the target compound.

Conclusion

The physical properties of this compound are characteristic of a high molecular weight, crystalline aromatic amide. Its high melting point suggests significant thermal stability, while its solubility profile is dominated by its large hydrophobic structure, rendering it insoluble in water but soluble in various organic solvents. The predicted spectroscopic data provides a robust fingerprint for the identification and characterization of this compound. This comprehensive guide serves as a valuable resource for scientists and researchers, enabling a deeper understanding of this important chemical entity and facilitating its application in various fields of research and development.

References

- This section would be populated with full citations for any peer-reviewed articles, patents, or database entries that provide the specific d

- Example Citation Format: Author, A. A.; Author, B. B. Title of Work.

- For the purpose of this generated response, the in-text citations refer to the search results that provided the foundational inform

-

Emco Chemicals. Naphthol AS-D. [Link] (Accessed Jan 21, 2026).

- Figueroa-Valverde, L.; et al. Design and Synthesis of N-(2-{[(2-Hydroxy-naphtalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide. Orient. J. Chem.2013, 29(1), 17-22.

-

Gonec, T.; et al. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. Molecules2015 , 20(6), 9767-9787. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link] (Accessed Jan 21, 2026).

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. [Link] (Accessed Jan 21, 2026).

-

U.S. Environmental Protection Agency. 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-. [Link] (Accessed Jan 21, 2026).

-

Gonec, T.; et al. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides. PubMed2015 . [Link]

- Bak, A.; et al. Consensus-Based Pharmacophore Mapping for New Set of N-(disubstituted-phenyl)-3-hydroxyl-naphthalene-2-carboxamides.

-

Oregon State University. 1H NMR Chemical Shift. [Link] (Accessed Jan 21, 2026).

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Naphthol AS-D - CAS-Number 135-61-5 - Order from Chemodex [chemodex.com]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Synthesis of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide

Foreword: The Significance of Naphthol AS Derivatives

N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide, also known as Naphthol AS-D, belongs to the Naphthol AS family of compounds. These molecules are significant intermediates in the synthesis of a wide range of organic pigments and dyes, particularly azo dyes[1][2]. The structural backbone of 3-hydroxy-2-naphthoic acid provides a versatile scaffold for chemical modification, allowing for the generation of a diverse palette of colors with varying fastness properties upon coupling with diazonium salts[1][2]. Beyond their traditional use in the dye industry, recent research has explored the potential of N-substituted 3-hydroxynaphthalene-2-carboxamides in medicinal chemistry, with studies reporting antimicrobial and other biological activities for various derivatives[2][3][4]. This guide provides a comprehensive overview of the synthetic pathway to this compound, offering insights into the reaction mechanism, a detailed experimental protocol, and a discussion of the critical parameters influencing the reaction's success.

I. The Core Synthesis Pathway: Amide Bond Formation

The synthesis of this compound is fundamentally an amidation reaction. This process involves the formation of an amide bond between the carboxylic acid group of 3-hydroxy-2-naphthoic acid and the amino group of 2-ethylaniline.

Precursors and Their Roles

-

3-Hydroxy-2-naphthoic acid: This is the foundational building block, providing the naphthol moiety and the carboxylic acid functionality necessary for amide bond formation. Its synthesis typically involves the Kolbe-Schmitt reaction, where 2-naphthol is carboxylated.

-

2-Ethylaniline: This substituted aniline derivative provides the N-aryl portion of the final molecule. The ethyl group at the ortho position can influence the solubility and crystalline nature of the product.

-

Condensing Agent/Catalyst: Direct amidation between a carboxylic acid and an amine requires high temperatures and often results in low yields due to the formation of a stable ammonium carboxylate salt. Therefore, a condensing agent or catalyst is crucial to facilitate the reaction under milder conditions. Phosphorus (III) compounds, such as phosphorus trichloride (PCl₃) or phosphorous acid, have proven to be effective catalysts for this type of transformation[5]. They activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine.

Mechanistic Insights

The reaction mechanism, when employing a phosphorus (III) catalyst like phosphorus trichloride, proceeds through the activation of the carboxylic acid. The lone pair of electrons on the oxygen of the carboxylic acid's hydroxyl group attacks the electrophilic phosphorus atom of PCl₃. This is followed by the elimination of HCl and the formation of a highly reactive acyl chlorophosphite intermediate. The amine (2-ethylaniline) then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent elimination of the phosphorus-containing leaving group and a final deprotonation step yield the desired this compound.

The choice of solvent is critical to the success of the reaction. High-boiling aromatic solvents such as toluene, xylene, or chlorobenzene are often employed to facilitate the removal of water, which is a byproduct of the condensation, thereby driving the reaction equilibrium towards the product[5]. A study on a similar reaction found that ortho-xylene and ortho-chlorotoluene, with boiling points of 146°C and 156°C respectively, provided the highest yields of the target anilide[5].

Sources

- 1. US4297508A - Process for producing 2 hydroxy-naphthalene-3-carboxylic acid - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design and Synthesis of Three Naphtol Derivatives using the Three Component System – Oriental Journal of Chemistry [orientjchem.org]

3-hydroxy-2-naphthoic acid derivatives synthesis

An In-Depth Technical Guide to the Synthesis of 3-Hydroxy-2-naphthoic Acid Derivatives

Abstract

3-Hydroxy-2-naphthoic acid, commonly known as β-Oxy-naphthoic acid or BON acid, is a cornerstone aromatic intermediate whose rigid bicyclic structure and versatile functional groups—a hydroxyl and a carboxylic acid—render it an exceptionally valuable scaffold in chemical synthesis.[1][2] Its derivatives are integral to the production of high-performance azo pigments, advanced materials, and a diverse range of pharmacologically active agents.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic methodologies for 3-hydroxy-2-naphthoic acid and its key derivatives. We will delve into the mechanistic underpinnings of established industrial processes like the Kolbe-Schmitt reaction and explore modern catalytic strategies, such as the Buchwald-Hartwig amination, that enable the synthesis of complex molecular architectures. Each section combines theoretical principles with field-proven, step-by-step protocols to create a self-validating and authoritative resource for laboratory application.

The Core Scaffold: Synthesis of 3-Hydroxy-2-naphthoic Acid

The industrial synthesis of the parent compound, 3-hydroxy-2-naphthoic acid, is dominated by a classic reaction in aromatic chemistry: the carboxylation of 2-naphthol.

The Kolbe-Schmitt Reaction: A Pressure-Cooker Classic

The Kolbe-Schmitt reaction is the preeminent industrial method for producing aromatic hydroxy acids.[4] It involves the direct carboxylation of a phenoxide (in this case, 2-naphthoxide) using carbon dioxide, typically under high pressure and temperature.[5][6]

Causality and Mechanistic Insight: The reaction proceeds via the nucleophilic addition of the sodium 2-naphthoxide to carbon dioxide.[4][5] The choice of alkali metal and temperature is critical for regioselectivity. The sodium cation forms a chelate complex with the oxygen of the naphthoxide and the incoming carbon dioxide, directing the electrophilic attack to the ortho position (C1 or C3). In the case of 2-naphthol, carboxylation at the C1 position to form 2-hydroxy-1-naphthoic acid is kinetically favored at lower temperatures. However, at higher temperatures (above 200°C), this product can rearrange to the thermodynamically more stable 3-hydroxy-2-naphthoic acid.[7] Industrial synthesis leverages this temperature sensitivity to maximize the yield of the desired C3-carboxylated product.[5][6]

Experimental Protocol: Kolbe-Schmitt Synthesis

This protocol describes a typical laboratory-scale synthesis.

Materials:

-

2-Naphthol (β-naphthol)

-

Sodium hydroxide (NaOH)

-

Carbon dioxide (CO₂) gas cylinder

-

Sulfuric acid (H₂SO₄), concentrated

-

High-pressure autoclave with stirring mechanism

Procedure:

-

Naphthoxide Preparation: In a suitable flask, dissolve 2-naphthol in an aqueous solution of sodium hydroxide (1.05 equivalents). The solution should be thoroughly mixed.

-

Drying: Evaporate the water under reduced pressure, heating gently, to obtain a fine, dry powder of sodium 2-naphthoxide. It is critical that the naphthoxide is anhydrous, as moisture inhibits the carboxylation.[8]

-

Carboxylation: Transfer the anhydrous sodium 2-naphthoxide powder into a high-pressure autoclave. Seal the vessel.

-

Heating and Pressurization: Heat the autoclave to an internal temperature of 220-260°C. Introduce carbon dioxide gas, pressurizing the vessel to 5-10 atm.

-

Reaction: Maintain the temperature and pressure with constant stirring for 6-12 hours. The reaction progress can be monitored by sampling if the equipment allows.

-

Work-up: Cool the autoclave to room temperature and carefully vent the excess CO₂. The solid product is the sodium salt of 3-hydroxy-2-naphthoic acid.

-

Acidification: Dissolve the crude sodium salt in hot water and filter to remove any insoluble impurities. While stirring, slowly add concentrated sulfuric acid to the filtrate until the pH is strongly acidic (pH ~2).

-

Isolation: The 3-hydroxy-2-naphthoic acid will precipitate as a pale yellow solid.[1] Cool the mixture in an ice bath to maximize precipitation.

-

Purification: Collect the solid by filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for higher purity.

| Parameter | Typical Value | Rationale |

| Temperature | 220-260 °C | Favors the formation of the thermodynamically stable 3-hydroxy-2-naphthoic acid isomer.[7] |

| Pressure | 5-10 atm | Increases the concentration of CO₂ in the solid phase, driving the carboxylation reaction forward. |

| Reactant State | Anhydrous | Water reacts with the naphthoxide and inhibits the carboxylation process.[8] |

| Reaction Time | 6-12 hours | Sufficient time for the reaction and thermodynamic rearrangement to reach completion. |

Synthesis of Key Derivatives: Building Complexity

The true utility of 3-hydroxy-2-naphthoic acid lies in its capacity to be derivatized into a vast library of compounds. The primary reaction sites are the carboxylic acid and the aromatic ring.

Derivatization of the Carboxylic Acid Group: Amides and Esters

The most significant industrial derivatives are amides, known as Naphthol AS pigments, which are formed by coupling BON acid with various anilines.[1]

2.1.1. Amide Synthesis (Naphthol AS Analogs)

The conversion of the carboxylic acid to an amide is typically a two-step process involving the activation of the carboxyl group.

Causality and Mechanistic Insight: The direct reaction between a carboxylic acid and an amine is a slow equilibrium that requires high temperatures and removal of water. A more efficient and common route is to first convert the carboxylic acid into a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃).[9][10] The resulting 3-hydroxy-2-naphthoyl chloride is a potent electrophile that reacts rapidly with primary or secondary amines to form the stable amide bond. The presence of a non-nucleophilic base may be used to scavenge the HCl byproduct.

2.1.2. Experimental Protocol: Synthesis of 3-Hydroxy-N-phenyl-2-naphthamide

Materials:

-

3-Hydroxy-2-naphthoic acid

-

Thionyl chloride (SOCl₂)

-

Aniline

-

Anhydrous toluene or xylene

-

Pyridine or triethylamine (optional, as base)

Procedure:

-

Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend 3-hydroxy-2-naphthoic acid (1.0 eq) in anhydrous toluene. Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.1 eq) to the suspension.[9] The mixture will evolve gas (SO₂ and HCl).

-

Heat the reaction mixture to 60-70°C for 2-3 hours, or until the evolution of gas ceases and the solid has dissolved, indicating the formation of the acyl chloride.

-

Amidation: Cool the solution to room temperature. In a separate flask, dissolve aniline (1.0 eq) in anhydrous toluene.

-

Slowly add the aniline solution to the freshly prepared 3-hydroxy-2-naphthoyl chloride solution. An exothermic reaction will occur, and a precipitate will form. A base like pyridine can be added to neutralize the HCl formed.

-

Stir the reaction at room temperature for 1-2 hours, then heat to 80-90°C for an additional hour to ensure the reaction goes to completion.

-

Isolation: Cool the mixture. Collect the solid product by filtration.

-

Purification: Wash the filter cake successively with dilute HCl (to remove excess aniline), water, and finally a small amount of cold toluene or ethanol. Dry the product under vacuum to yield the N-phenyl amide.

2.1.3. Hydrazide and Hydrazone Derivatives

Reacting 3-hydroxy-2-naphthoic acid (or its ester) with hydrazine hydrate yields 3-hydroxy-2-naphthohydrazide.[11] This intermediate is a valuable building block for synthesizing a wide array of derivatives, including:

-

Hydrazones: Through condensation with various aldehydes and ketones.[12]

-

Thiazolidinones: Via cyclization reactions with thioglycolic acid.[13][]

These derivatives are actively researched in medicinal chemistry for their antimicrobial and anticancer properties and in materials science as chemosensors for detecting ions like cyanide.[11][][15]

Derivatization via the Naphthalene Ring: Modern Cross-Coupling

To functionalize the aromatic core, modern palladium- and copper-catalyzed cross-coupling reactions are indispensable tools, offering a level of precision and functional group tolerance that classical methods lack. These reactions typically require an aryl halide or triflate as a starting point, such as 4-Bromo-3-hydroxy-2-naphthoic acid.[16]

2.2.1. Buchwald-Hartwig Amination

This palladium-catalyzed reaction is one of the most powerful methods for forming carbon-nitrogen bonds, enabling the synthesis of aryl amines from aryl halides.[17][18]

Causality and Mechanistic Insight: The reaction operates via a Pd(0)/Pd(II) catalytic cycle.[19]

-

Oxidative Addition: A Pd(0) complex, supported by bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos), inserts into the aryl-halide bond.[19]

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base deprotonates the amine to form a more nucleophilic amido species.

-

Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[19]

The choice of ligand is critical; bulky ligands accelerate the reductive elimination step and prevent the formation of inactive catalyst species.[20]

2.2.2. Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed alternative for forming C-N, C-O, and C-S bonds.[21] While often requiring harsher conditions (higher temperatures, polar solvents) than its palladium-catalyzed counterparts, it remains a robust and cost-effective method for certain transformations.[21] Modern protocols have been developed using ligands like amino acids or 1,10-phenanthroline to facilitate the reaction under milder conditions.[22]

Applications in Drug Development and Materials Science

The rigid 3-hydroxy-2-naphthoic acid scaffold is a privileged structure in medicinal chemistry.[16] Its derivatives have been investigated for a range of biological activities.

| Derivative Type | Synthetic Strategy | Potential Therapeutic Application |

| Aryl Amides | Acyl chloride + Amine | Precursors for azo pigments, potential enzyme inhibitors.[1][16] |

| Thiazolidinones | Hydrazide + Thioglycolic acid | Antimicrobial, anticancer agents.[11][13] |

| Substituted Aryl Amines | Buchwald-Hartwig Amination | GPCR antagonists, kinase inhibitors.[16] |

| Hydrazones | Hydrazide + Aldehyde | Chemosensors, antidiabetic agents.[11][12] |

Beyond pharmaceuticals, these derivatives are finding use in materials science. Hydrazone-based sensors can detect hazardous anions like cyanide through fluorescence changes.[15][23] Furthermore, the core structure can be incorporated into layered rare-earth hydroxides to create composites with tunable luminescence for advanced optical applications.[24]

Conclusion

3-Hydroxy-2-naphthoic acid is far more than a simple precursor for pigments; it is a versatile and powerful platform for chemical innovation. Mastery of its foundational synthesis via the Kolbe-Schmitt reaction provides the basis for accessing this scaffold, while the application of modern synthetic methodologies—from robust amidation protocols to sophisticated palladium-catalyzed cross-couplings—unlocks a vast chemical space. For professionals in drug discovery and materials science, the derivatives of 3-hydroxy-2-naphthoic acid offer a rich field of exploration, promising novel compounds with tailored biological and physical properties. The continued development of more efficient and selective synthetic routes will undoubtedly expand the impact of this remarkable intermediate.

References

-

Wikipedia. Kolbe–Schmitt reaction. [Link]

-

Wikipedia. 3-Hydroxy-2-naphthoic acid. [Link]

-

Wikiwand. Kolbe–Schmitt reaction. [Link]

-

Sci-Hub. (1990). Synthesis of amides of 3-hydroxy-2-naphthoic acid: derivatives of benzimidazolone and benzoxazolone. Dyes and Pigments. [Link]

-

Yamaguchi, T. et al. Carboxylation of 2Naphthol with Carbon Dioxide in Anisole. ResearchGate. [Link]

-

L.S.College, Muzaffarpur. (2019). Kolbe–Schmitt reaction. [Link]

-

Quora. (2018). What is the Kolbe–Schmitt reaction?. [Link]

-

Furukawa, S. et al. (2013). Regioselective Direct Carboxylation of 2-Naphthol with Supercritical CO2 in the Presence of K2CO3. Scientific Research Publishing. [Link]

- Google Patents. US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments.

-

Iram, F. et al. (2023). Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. RSC Advances. [Link]

-

RSC Publishing. (2023). Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions. [Link]

-

ResearchGate. (2015). Revisiting the Kolbe–Schmitt reaction of sodium 2-naphthoxide. [Link]

-

PrepChem.com. Synthesis of 2-hydroxy-naphthalene-3-carboxylic acid. [Link]

-

Ukrainian Chemistry Journal. (2023). SYNTHESIS OF 3-HYDROXY-2-NAPHTHOIC ACID ANILIDE CATALYZED BY PHOSPHORUS (III) COMPOUNDS IN VARIOUS MEDIA. [Link]

-

ResearchGate. (2016). Synthesis and antibacterial activity of some new 3-hydroxy-2-naphthoic acid hydrazide derivatives for dyeing polyester fabrics. [Link]

- Google Patents. CN103739497A - 3-hydroxyl-2-naphthoic acid (1,n-alkylene glycol) diester coupling agent and synthetic method thereof.

-

ResearchGate. (2020). Synthesis, Biological Evaluation and in Silico Studies of 3‐Hydroxy‐N‐(2‐(substituted phenyl)‐4‐oxothiazolidin‐3‐yl)‐2‐napthamide Derivatives. [Link]

- Google Patents.

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

ResearchGate. Scheme 1. Synthesis of 3-hydroxy-2-(substituted phenyl). [Link]

-

OECD Existing Chemicals Database. (2004). 3-Hydroxy-2-naphthoic acid CAS: 92-70-6. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

ResearchGate. Synthesis of intermediates for the Buchwald–Hartwig amination. [Link]

-

Wikipedia. 2-Naphthol. [Link]

-

MDPI. (2023). Recent Advances in Catalyst Design for Carboxylation Using CO2 as the C1 Feedstock. [Link]

-

ResearchGate. The reaction of 2-naphthol with aldehydes catalyzed by γ-Fe2O3–HAp-Fe²⁺ NPs under solvent-free conditions. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

NIH National Center for Biotechnology Information. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

-

PubMed. (2019). Luminescence Tuning of Layered Rare-Earth Hydroxides (LRHs, R = Tb, Y) Composites with 3-Hydroxy-2-naphthoic Acid and Application to the Fluorescent Detection of Al3. [Link]

-

YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

-

Organic Chemistry Portal. Ullmann Reaction. [Link]

-

PubMed. (2021). 3-Hydroxy-2-naphthoic hydrazide as a probe for fluorescent detection of cyanide and aluminium ions in organic and aquo-organic media and its application in food and pharmaceutical samples. [Link]

Sources

- 1. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 6. wikiwand.com [wikiwand.com]

- 7. researchgate.net [researchgate.net]

- 8. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]

- 9. US5756757A - Process for the preparation of 3-hydroxy-N-benzimidazolon-5-yl-2-naphthamide in the high purity required of azo pigments - Google Patents [patents.google.com]

- 10. ucj.org.ua [ucj.org.ua]

- 11. Buy 3-Hydroxy-2-naphthohydrazide (EVT-310949) | 5341-58-2 [evitachem.com]

- 12. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00788J [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 15. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

- 20. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 21. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 22. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 3-Hydroxy-2-naphthoic hydrazide as a probe for fluorescent detection of cyanide and aluminium ions in organic and aquo-organic media and its application in food and pharmaceutical samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Luminescence Tuning of Layered Rare-Earth Hydroxides (LRHs, R = Tb, Y) Composites with 3-Hydroxy-2-naphthoic Acid and Application to the Fluorescent Detection of Al3 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Assessment of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide

Abstract

This technical guide provides a comprehensive framework for determining the aqueous and organic solvent solubility of N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide, a compound of interest in pharmaceutical and chemical research. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1] This document outlines detailed, field-proven methodologies for solubility assessment, emphasizing the causality behind experimental choices and ensuring the generation of robust, reproducible data. It is intended for researchers, scientists, and drug development professionals seeking to establish a foundational understanding of the solubility characteristics of this and similar poorly soluble compounds.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential therapeutic agent from discovery to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a paramount gatekeeper, directly influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2] Insufficient solubility can lead to low bioavailability, erratic absorption, and ultimately, therapeutic failure. Therefore, the early and accurate characterization of a compound's solubility is not merely a routine measurement but a strategic imperative in drug discovery and development.[2][3]

This compound (CAS No: 68911-98-8) is a naphthalenecarboxamide derivative with a molecular formula of C19H17NO2 and a molecular weight of 291.34 g/mol .[4][5][6] Its structural characteristics—a polycyclic aromatic naphthalene core and an amide linkage—suggest limited aqueous solubility. This guide will provide a detailed protocol for quantifying its solubility in various media, a critical step in evaluating its potential for further development.

Foundational Physicochemical Properties

A preliminary understanding of the compound's basic properties is essential before embarking on solubility studies.

| Property | Value | Source |

| CAS Number | 68911-98-8 | [4][5][7][8] |

| Molecular Formula | C19H17NO2 | [4][5][8] |

| Molecular Weight | 291.34 g/mol | [4][5] |

| Melting Point | 170-172 °C | [4][5][7] |

Experimental Workflow for Solubility Determination

The following sections detail a robust, self-validating workflow for determining the equilibrium solubility of this compound. The choice of the shake-flask method is deliberate; it is considered the "gold standard" for equilibrium solubility determination due to its reliability and direct measurement of thermodynamically stable solubility.[3][9]

Caption: Workflow for Equilibrium Solubility Determination.

Materials and Reagents

-

This compound: Purity >97%

-

Solvents:

-

Deionized Water (Milli-Q® or equivalent)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Dimethyl Sulfoxide (DMSO), ACS grade

-

Ethanol, 200 proof, ACS grade

-

Methanol, ACS grade

-

Acetonitrile, HPLC grade

-

-

Equipment:

-

Analytical balance

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Vortex mixer

-

Sonicator

-

Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol is designed to determine the thermodynamic solubility, representing the maximum amount of the compound that can dissolve in a solvent at equilibrium.

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of this compound to a series of glass vials. An excess is critical to ensure that equilibrium is reached with undissolved solid present.

-

Dispense a precise volume of each test solvent (e.g., 5 mL) into the corresponding vials.

Step 2: Equilibration

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C to simulate physiological conditions) and agitate for a defined period, typically 24 to 48 hours, to ensure equilibrium is reached.[9]

Step 3: Phase Separation

-

After incubation, allow the vials to stand undisturbed to let the excess solid settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Carefully aspirate the supernatant, ensuring no solid particles are disturbed. For added certainty, the collected supernatant should be filtered through a 0.22 µm syringe filter.

Step 4: Quantification by HPLC-UV

-

Prepare a series of calibration standards of this compound of known concentrations in a suitable solvent (e.g., acetonitrile).

-

Dilute the filtered supernatant with the same solvent to bring the concentration within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by HPLC. A C18 column is often suitable for separating nonpolar compounds like this one. The mobile phase could be a gradient of acetonitrile and water.

-

Quantify the concentration of the compound in the diluted samples by comparing the peak area to the calibration curve.

Alternative High-Throughput Method: Nephelometry

For earlier stages of drug discovery where rapid screening of a large number of compounds is necessary, kinetic solubility assays using nephelometry offer a higher throughput alternative.[3] This method measures the light scattered by insoluble particles formed when a compound precipitates from a solution.[1]

Caption: High-Throughput Kinetic Solubility Workflow.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise table. The following is an illustrative example of how the results for this compound might be presented.

| Solvent | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| Deionized Water | 25 | < 1 | < 0.003 |

| PBS (pH 7.4) | 37 | < 1 | < 0.003 |

| Ethanol | 25 | 150 | 0.515 |

| Methanol | 25 | 85 | 0.292 |

| DMSO | 25 | > 10,000 | > 34.3 |

Interpretation: The hypothetical data above would classify this compound as practically insoluble in aqueous media, which is a common characteristic for many drug candidates.[10] Its higher solubility in organic solvents like DMSO and ethanol provides options for formulation development, such as the use of co-solvents or the preparation of stock solutions for in vitro assays.

Conclusion and Future Directions

This guide has detailed a comprehensive and robust methodology for the solubility determination of this compound. The presented protocols, centered around the gold-standard shake-flask method and quantitative HPLC analysis, provide a framework for generating high-quality, reliable data. The poor aqueous solubility highlighted in the illustrative data underscores the importance of early solubility assessment in identifying potential development challenges. Future work should focus on exploring formulation strategies to enhance the aqueous solubility of this compound, such as amorphous solid dispersions, co-solvency, or nano-suspensions, to enable its progression through the drug development pipeline.

References

-

2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-4-[2-(4-methoxy-2-nitrophenyl)diazenyl]- - Substance Details - SRS | US EPA. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. Retrieved from [Link]

-

n-(2-ethylphenyl)-3-hydroxy-2-naphthalenecarboxamid - ChemBK. Retrieved from [Link]

-

2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy- - Substance Details - SRS | US EPA. Retrieved from [Link]

-

Drug solubility: why testing early matters in HTS | BMG LABTECH. (2023). Retrieved from [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. Retrieved from [Link]

-

Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010). AAPS PharmSciTech. Retrieved from [Link]

-

This compound | 68911-98-8. Molbase. Retrieved from [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. bmglabtech.com [bmglabtech.com]

- 4. This compound , 97% , 68911-98-8 - CookeChem [cookechem.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 68911-98-8 [m.chemicalbook.com]

- 7. This compound | 68911-98-8 [chemicalbook.com]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. dissolutiontech.com [dissolutiontech.com]

A Spectroscopic Guide to N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide: Structure Elucidation and Data Interpretation

This technical guide provides an in-depth analysis of the spectral data for N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide, a key intermediate in various chemical syntheses. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our focus is on the practical application of these techniques for unambiguous structure confirmation and purity assessment, grounded in fundamental spectroscopic principles.

Molecular Structure and Spectroscopic Overview

This compound (Molecular Formula: C₁₉H₁₇NO₂, Molecular Weight: 291.35 g/mol ) is an aromatic amide with a multifaceted structure amenable to detailed spectroscopic characterization.[1] The molecule comprises a naphthol moiety linked via an amide bond to an ethyl-substituted phenyl ring. This unique combination of functional groups and aromatic systems gives rise to a distinct spectroscopic fingerprint.

This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, offering not just the spectral assignments but also the underlying rationale for these interpretations. The experimental protocols provided are designed to be robust and reproducible, ensuring the integrity of the acquired data.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of this compound is expected to exhibit a series of distinct signals corresponding to the aromatic, amide, hydroxyl, and ethyl protons. The predicted chemical shifts (δ) in parts per million (ppm) are tabulated below. These predictions are based on the analysis of structurally similar compounds.[2][3][4]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.0 - 10.5 | Singlet | 1H | -OH |

| ~9.5 - 10.0 | Singlet | 1H | -NH |

| ~7.2 - 8.5 | Multiplet | 10H | Ar-H |

| ~2.7 | Quartet | 2H | -CH₂- |

| ~1.3 | Triplet | 3H | -CH₃ |

Expert Interpretation:

-

Hydroxyl and Amide Protons: The downfield chemical shifts of the hydroxyl (-OH) and amide (-NH) protons are attributed to deshielding effects from the electronegative oxygen and nitrogen atoms, respectively, as well as potential intramolecular hydrogen bonding.

-

Aromatic Protons: The complex multiplet in the aromatic region arises from the overlapping signals of the ten protons on the naphthalene and phenyl rings. The specific substitution pattern influences the coupling constants and chemical shifts, leading to a complex signal.

-

Ethyl Group Protons: The ethyl group protons display a characteristic quartet-triplet pattern due to spin-spin coupling. The methylene (-CH₂) protons are split into a quartet by the adjacent methyl (-CH₃) protons, while the methyl protons are split into a triplet by the methylene protons.

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The predicted chemical shifts for this compound are as follows:

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | C=O (Amide) |

| ~110 - 155 | Aromatic Carbons |

| ~24 | -CH₂- |

| ~14 | -CH₃ |

Expert Interpretation:

-

Carbonyl Carbon: The amide carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.

-

Aromatic Carbons: The numerous signals in the aromatic region correspond to the nineteen carbon atoms of the naphthalene and phenyl rings. The exact chemical shifts are influenced by the electronic effects of the substituents.

-

Aliphatic Carbons: The carbons of the ethyl group appear in the upfield region of the spectrum, consistent with their sp³ hybridization.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

Workflow for NMR Data Acquisition

Caption: A standardized workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data (Predicted)

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Broad | O-H and N-H stretching |

| ~3100 - 3000 | Medium | Aromatic C-H stretching |

| ~2960 - 2850 | Medium | Aliphatic C-H stretching |

| ~1650 | Strong | C=O stretching (Amide I) |

| ~1600, ~1580, ~1470 | Medium | Aromatic C=C stretching |

| ~1540 | Medium | N-H bending (Amide II) |

| ~1250 | Strong | C-N stretching |

Expert Interpretation:

-

O-H and N-H Stretching: The broad absorption in the high-frequency region is a hallmark of hydrogen-bonded O-H and N-H stretching vibrations.[5]

-

C=O Stretching: The strong absorption around 1650 cm⁻¹ is characteristic of the amide carbonyl group (Amide I band). Its position can be influenced by hydrogen bonding.[6]

-

Aromatic and Aliphatic C-H Stretching: The absorptions just above and below 3000 cm⁻¹ correspond to the stretching vibrations of aromatic and aliphatic C-H bonds, respectively.

-

Amide II Band: The band around 1540 cm⁻¹ is attributed to the N-H bending vibration coupled with C-N stretching, known as the Amide II band.

Experimental Protocol for IR Spectroscopy

Workflow for IR Data Acquisition (ATR)

Caption: A streamlined workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

Mass Spectral Data (Predicted)

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Interpretation |

| 291 | [M]⁺˙ (Molecular Ion) |

| 171 | [C₁₁H₇O₂]⁺ (3-hydroxy-2-naphthoyl cation) |

| 143 | [C₁₁H₇O]⁺ (Loss of CO from the naphthoyl cation) |

| 120 | [C₈H₁₀N]⁺ (2-ethylaniline cation) |

| 105 | [C₈H₉]⁺ (Loss of NH from the 2-ethylaniline cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion, from rearrangement of the ethylphenyl group) |

Expert Interpretation:

-

Molecular Ion: The peak at m/z 291 corresponds to the molecular ion [M]⁺˙, confirming the molecular weight of the compound.[1]

-

Amide Bond Cleavage: The primary fragmentation pathway is the cleavage of the amide bond, leading to the formation of the 3-hydroxy-2-naphthoyl cation (m/z 171) and the 2-ethylaniline radical, or the 2-ethylaniline cation (m/z 120) and the 3-hydroxy-2-naphthoyl radical.[7]

-

Further Fragmentation: The initial fragment ions can undergo further fragmentation. For example, the naphthoyl cation can lose a molecule of carbon monoxide to form the ion at m/z 143. The 2-ethylaniline cation can lose a methyl radical to form a benzylic cation, or undergo rearrangement to form the tropylium ion (m/z 91).

Predicted Fragmentation Pathway

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry

Workflow for Mass Spectrometry Data Acquisition (EI)

Caption: A general workflow for acquiring an electron ionization mass spectrum.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach for the structural characterization of this compound. This guide has outlined the expected spectral features and provided robust experimental protocols for data acquisition. By understanding the principles behind these techniques and their application to this specific molecule, researchers can confidently verify its identity and purity, ensuring the integrity of their scientific endeavors.

References

-

Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

Spectroscopic Studies of Naphthol Compounds. Part VI IR Spectra of Some 2-Carboxy-3-Hydroxynaphthalene Derivatives: Spectroscopy Letters. (n.d.). Taylor & Francis Online. Retrieved January 21, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

-

1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides, C6H5NHCOCH3-iXi and 2/4-XC6H4NHCOCH3-iXi (where X = Cl or CH3 and i = 0, 1, 2 or 3). (2003). ResearchGate. Retrieved January 21, 2026, from [Link]

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. (n.d.). CORE. Retrieved January 21, 2026, from [Link]

-

2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-. (n.d.). US EPA. Retrieved January 21, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. tandfonline.com [tandfonline.com]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide: A Proposed Mechanism of Action and Investigational Guide

Abstract

N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide is a synthetic organic compound belonging to the naphthalenecarboxamide class. Currently, its specific mechanism of action is not well-documented in publicly available literature. However, its core structure, 3-hydroxy-2-naphthanilide, is a Naphthol AS derivative, a class of compounds known for a range of biological activities, including anticancer and enzyme inhibition properties.[1][2][3] This technical guide synthesizes information from structurally related compounds to propose a plausible, albeit hypothetical, mechanism of action for this compound. We hypothesize that the compound may act as an inhibitor of key signaling proteins involved in cellular proliferation, such as Cyclin-Dependent Kinase 2 (CDK2). This document provides a comprehensive, multi-phase experimental workflow designed to rigorously test this hypothesis, identify its molecular target(s), and elucidate its downstream cellular effects. The protocols and logical frameworks presented herein are intended to guide researchers in drug development and chemical biology in the systematic investigation of this and similar novel chemical entities.

Introduction and Chemical Profile

This compound (CAS 68911-98-8) is an aromatic amide.[4][5][6] Its structure is characterized by a 3-hydroxy-naphthalene-2-carboxamide core linked to a 2-ethylphenyl group. While this specific molecule is not extensively studied, the broader family of naphthol and naphthalenecarboxamide derivatives has attracted significant interest in medicinal chemistry.[7] Studies on related compounds have revealed activities such as inhibition of acetylcholinesterase (AChE), carbonic anhydrases (hCA) I and II, and notable anticancer properties.[2][3] Specifically, certain aminobenzylnaphthols and naphthalene diimide derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including lung, prostate, breast, and liver cancer cells.[1][8][9] These activities are often linked to the induction of apoptosis and the generation of reactive oxygen species (ROS).[8][9]

The structural similarity of this compound to these biologically active scaffolds provides a strong rationale for its investigation as a potential therapeutic agent. This guide focuses on a systematic approach to deconvolute its mechanism of action.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for designing robust experimental protocols, including ensuring solubility in assay buffers and predicting potential cell permeability.

| Property | Value | Source |

| IUPAC Name | N-(2-ethylphenyl)-3-hydroxynaphthalene-2-carboxamide | EPA Comptox |

| CAS Number | 68911-98-8 | ChemicalBook[4] |

| Molecular Formula | C19H17NO2 | CookeChem[10] |

| Molecular Weight | 291.34 g/mol | ChemicalBook[4] |

| Melting Point | 170-172 °C | CookeChem[10] |

| Appearance | Powder/Solid | CymitQuimica[11] |

Proposed Mechanism of Action: Inhibition of CDK2 Signaling

Based on in silico predictions for structurally similar aminobenzylnaphthols, a plausible molecular target for this compound is Cyclin-Dependent Kinase 2 (CDK2).[1] CDK2 is a key regulator of the cell cycle, primarily controlling the transition from the G1 (growth) phase to the S (synthesis) phase. Its dysregulation is a hallmark of many cancers, making it an attractive target for anticancer drug development.

We hypothesize that this compound binds to the ATP-binding pocket of the CDK2/Cyclin E complex, inhibiting its kinase activity. This inhibition would lead to a failure to phosphorylate key substrates, such as the Retinoblastoma protein (pRb), ultimately causing cell cycle arrest at the G1/S checkpoint and inducing apoptosis.

Caption: Proposed CDK2 signaling pathway and point of inhibition.

Experimental Workflow for Mechanism Deconvolution

To validate the proposed mechanism, a phased, systematic approach is required. This workflow begins with broad, unbiased screening to identify potential targets and progressively narrows to specific, hypothesis-driven assays.

Caption: Multi-phase workflow for MoA elucidation.

Phase I: Unbiased Target Identification

The initial phase aims to identify a list of potential protein targets without relying solely on the CDK2 hypothesis.

Protocol 3.1.1: Affinity Chromatography-Mass Spectrometry

-

Immobilization: Synthesize a derivative of this compound with a linker arm (e.g., a terminal carboxyl group) suitable for covalent coupling to NHS-activated Sepharose beads.

-

Lysate Preparation: Prepare a native protein lysate from a relevant cancer cell line (e.g., MCF-7 breast cancer cells) under non-denaturing conditions.

-

Affinity Pulldown: Incubate the cell lysate with the compound-coupled beads. As a negative control, incubate a parallel lysate sample with uncoupled beads.

-

Washing: Wash the beads extensively with a low-stringency buffer to remove non-specific binders.

-

Elution: Elute specifically bound proteins using a high-salt buffer, a pH shift, or by competing with an excess of the free compound.

-

Proteomic Analysis: Separate the eluted proteins via SDS-PAGE, excise protein bands, and perform in-gel trypsin digestion. Analyze the resulting peptides by LC-MS/MS.

-

Data Analysis: Identify proteins that are significantly enriched in the compound-coupled sample compared to the negative control using a label-free quantification or SILAC approach.

Phase II: In Vitro Mechanistic & Potency Assays

Once putative targets like CDK2 are identified, this phase confirms direct interaction and quantifies the compound's inhibitory potency.

Protocol 3.2.1: CDK2/Cyclin E Kinase Assay (e.g., Kinase-Glo®)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence indicates higher kinase activity, while high luminescence indicates inhibition.

-

Reagent Preparation:

-

Prepare a serial dilution of this compound in DMSO, then dilute into kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Reconstitute recombinant human CDK2/Cyclin E enzyme and its substrate (e.g., a histone H1-derived peptide) in kinase buffer.

-

Prepare ATP at a concentration near the Km for CDK2 (typically 10-50 µM).

-

-

Reaction Setup (384-well plate):

-

Add 5 µL of the compound dilution to each well. Include "no enzyme" and "vehicle (DMSO) control" wells.

-

Add 2.5 µL of the enzyme/substrate mix to all wells except "no enzyme" controls.

-

Incubate for 10 minutes at room temperature to allow for compound binding.

-

-

Initiate Reaction: Add 2.5 µL of ATP solution to all wells to start the kinase reaction.

-

Incubation: Incubate the plate for 60 minutes at 30°C.

-

Detection: Add 10 µL of Kinase-Glo® Reagent to each well to stop the reaction and generate a luminescent signal. Incubate for 10 minutes in the dark.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to controls and plot the percent inhibition versus the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary:

| Compound | Target | Assay Type | IC50 (nM) |

| N-(2-Ethylphenyl)-... | CDK2/Cyclin E | Kinase-Glo® | 150 |

| Staurosporine (Control) | Pan-Kinase | Kinase-Glo® | 15 |

Phase III: Cellular & Phenotypic Confirmation

The final phase confirms that the in vitro activity translates to the expected biological effects in a cellular context.

Protocol 3.3.1: Western Blot for pRb Downstream Target Modulation

-

Cell Culture & Treatment: Seed MCF-7 cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at various concentrations (e.g., 0.1x, 1x, 10x the IC50 value) for 24 hours. Include a DMSO vehicle control.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against phospho-Rb (Ser807/811), total Rb, and a loading control (e.g., GAPDH).

-

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities. A dose-dependent decrease in the p-Rb/total Rb ratio would confirm target engagement in cells.

Conclusion and Future Directions